3,3-Dimethyl-1-phenylbutan-1-amine is a chemical compound that has garnered attention in scientific research, particularly in pharmacology and neurochemistry. This compound is classified as an amine, specifically a substituted phenylbutanamine. Its molecular formula is , and it has a molecular weight of approximately 213.75 g/mol. The compound is often studied for its potential therapeutic applications and effects on biological systems.
The compound is primarily sourced from synthetic chemistry, where it is produced through various chemical reactions. It falls under the category of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. The specific classification of 3,3-Dimethyl-1-phenylbutan-1-amine indicates that it is a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom.
The synthesis of 3,3-Dimethyl-1-phenylbutan-1-amine typically involves the alkylation of phenylacetonitrile with appropriate reagents. One common approach includes the use of alkyl halides in the presence of a base to facilitate the formation of the desired amine product.
Key steps in the synthesis may include:
This method allows for a relatively straightforward synthesis pathway, yielding high purity products suitable for further research applications.
The molecular structure of 3,3-Dimethyl-1-phenylbutan-1-amine can be represented as follows:
The InChI Key for this compound is LCIYTGSFVYCXOM-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances in databases such as PubChem . The structural formula indicates that the compound possesses a branched alkyl chain along with a phenyl group, contributing to its unique properties.
As an amine, 3,3-Dimethyl-1-phenylbutan-1-amine can participate in various chemical reactions typical for amines:
The ability of amines to form salts enhances their solubility in water and makes them suitable for various applications in pharmaceuticals and biochemistry.
The compound typically appears as a white crystalline powder. Its melting point and boiling point are not extensively documented but are expected to align with similar amines.
Key chemical properties include:
Relevant data on antineoplastic properties has been reported, indicating potential applications in cancer therapy .
3,3-Dimethyl-1-phenylbutan-1-amine has potential applications in:
Traditional synthetic pathways for 3,3-dimethyl-1-phenylbutan-1-amine (C₁₂H₁₉N) rely on established organic reactions, primarily focusing on the construction of its β-branched alkylbenzene backbone and primary amine functionality. The most prevalent method involves the reductive amination of 3,3-dimethyl-1-phenylbutan-1-one, utilizing reagents such as sodium cyanoborohydride (NaBH₃CN) or ammonium formate in the presence of a palladium catalyst. This route proceeds via an imine intermediate, with typical reaction conditions requiring 12–24 hours at 60–80°C in methanol or ethanol solvents [4] .
Alternative classical approaches include:
Table 1: Performance Metrics of Traditional Synthesis Routes
Method | Reagents/Conditions | Yield (%) | Key Limitation |
---|---|---|---|
Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, 70°C | 70–75 | Epimerization at chiral centers |
Gabriel Synthesis | K-phthalimide, DMF; N₂H₄, EtOH | 60–68 | 3-step process; low atom economy |
Nitro Reduction | H₂ (50 psi), 10% Pd/C, EtOAc | 82–88 | Requires high-pressure equipment |
These methods consistently generate the hydrochloride salt (C₁₂H₂₀ClN, MW: 213.75 g/mol) for crystallization-based purification, as the free amine is prone to oxidation .
Contemporary strategies emphasize asymmetric catalysis to control stereochemistry at the chiral C1 carbon adjacent to the phenyl ring. Chiral ruthenium- and iridium-based catalysts enable enantioselective reductive amination of prochiral ketone precursors. For instance, (S)-BINAP-Ru(II) complexes facilitate hydrogen transfer from formic acid, achieving enantiomeric excess (ee) values of 88–92% under mild conditions (40°C, aqueous media) [4].
Notable advances include:
These methods address historical challenges in accessing enantiopure forms critical for pharmaceutical applications, though catalyst design for improved turnover number (TON > 5,000) is ongoing.
Sustainable methodologies prioritize atom economy, renewable feedstocks, and catalytic efficiency. Aerobic oxidative coupling adapts principles from cobalt-catalyzed alcohol oxidations, utilizing O₂ as the terminal oxidant to convert 3,3-dimethyl-1-phenylbutan-1-ol to the corresponding imine via transient aldehyde formation, followed by amination. Carbon-supported cobalt nanoparticles (prepared from cobalt-piperazine-tartaric acid pyrolysis) enable this one-pot transformation at 80°C with 78% yield and H₂O as the sole byproduct [3].
Additional eco-innovations:
These approaches align with the UN Sustainable Development Goal (SDG7) for clean energy integration, reducing process mass intensity (PMI) by 60% versus traditional routes [3] [4].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: